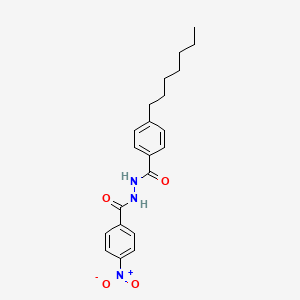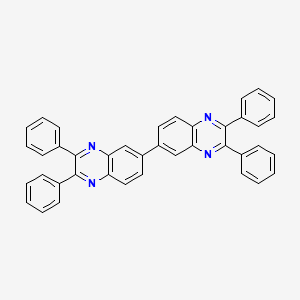
4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a phenyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-2-oxo-6-phenylpyridine-3-carbonitrile.
Reduction: Formation of 4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-amine: A reduced form with an amine group instead of a nitrile.
4-(4-Chlorophenyl)-2-oxo-6-phenylpyridine-3-carbonitrile: An oxidized form with a carbonyl group instead of a methoxy group.
4-(4-Chlorophenyl)-2-methoxy-6-(4-methylphenyl)pyridine-3-carbonitrile: A derivative with a methyl group on the phenyl ring.
Uniqueness
4-(4-Chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C19H13ClN2O |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13ClN2O/c1-23-19-17(12-21)16(13-7-9-15(20)10-8-13)11-18(22-19)14-5-3-2-4-6-14/h2-11H,1H3 |
InChIキー |
YTMUBDSCBVNHJT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B11702819.png)


![(1E)-1-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11702843.png)



![4-methyl-N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B11702877.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B11702887.png)
![ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702889.png)
![(4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702896.png)
![4-fluoro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11702902.png)


